2,4,2',4'-Tétranitrobiphényle

Vue d'ensemble

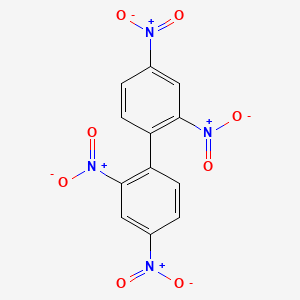

Description

2,4,2’,4’-Tetranitrobiphenyl is an organic compound with the molecular formula C12H6N4O8. It is a derivative of biphenyl, where four nitro groups are attached to the 2, 4, 2’, and 4’ positions of the biphenyl structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Applications De Recherche Scientifique

2,4,2’,4’-Tetranitrobiphenyl has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: Studies have explored its potential as a biochemical probe due to its unique structural properties.

Medicine: Research is ongoing to investigate its potential use in drug development and as a diagnostic tool.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary targets of 2,4,2’,4’-Tetranitrobiphenyl are currently unknown

Mode of Action

It is known that the compound has a molecular formula of c12h6n4o8 and a molecular weight of 334198 .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4,2’,4’-Tetranitrobiphenyl are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,2’,4’-Tetranitrobiphenyl typically involves the nitration of biphenyl. The process includes the following steps:

Nitration Reaction: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.

Purification: The crude product is purified using recrystallization techniques to obtain pure 2,4,2’,4’-Tetranitrobiphenyl.

Industrial Production Methods

In an industrial setting, the production of 2,4,2’,4’-Tetranitrobiphenyl follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,2’,4’-Tetranitrobiphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Reduction: The major product is 2,4,2’,4’-tetraaminobiphenyl.

Substitution: Depending on the substituent introduced, various derivatives of biphenyl can be obtained.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’,4,4’-Tetranitrobiphenyl: Similar in structure but with different substitution patterns.

2,4,2’,4’-Tetraaminobiphenyl: The reduced form of 2,4,2’,4’-Tetranitrobiphenyl.

2,4-Dinitrobiphenyl: Contains only two nitro groups.

Uniqueness

2,4,2’,4’-Tetranitrobiphenyl is unique due to the specific arrangement of its nitro groups, which imparts distinct chemical and physical properties. This arrangement allows for selective reactions and interactions that are not possible with other biphenyl derivatives.

Activité Biologique

2,4,2',4'-Tetranitrobiphenyl (TNBP) is a nitroaromatic compound known for its complex biological activity and potential environmental impact. This article reviews the biological effects of TNBP, focusing on its mutagenicity, cytotoxicity, and other relevant biological interactions based on diverse research findings.

Chemical Structure and Properties

TNBP is characterized by four nitro groups positioned at the 2 and 4 positions of both phenyl rings. Its chemical structure significantly influences its biological activity. The compound's LogP (partition coefficient) and electronic properties (HOMO and LUMO energies) are critical for understanding its interaction with biological systems.

| Property | Value |

|---|---|

| LogP | 3.44 |

| HOMO (eV) | -0.24 |

| LUMO (eV) | -0.13 |

Mutagenicity and Toxicity

Research indicates that TNBP exhibits mutagenic properties, particularly in bacterial assays such as the Ames test. Studies have shown that TNBP can induce mutations in Salmonella typhimurium, suggesting its potential as a mutagenic agent. The mutagenicity of nitroaromatic compounds is often linked to the metabolic activation of nitro groups to form reactive intermediates that can interact with DNA.

Case Study: Ames Test Results

In a study assessing various nitroaromatic compounds, TNBP was found to have a significant mutagenic effect:

| Compound | Mutagenicity (Ames Test) |

|---|---|

| 2,4,2',4'-Tetranitrobiphenyl | Positive |

| 4-Nitrobiphenyl | Positive |

| 1,3-Dinitropyrene | Negative |

Cytotoxicity

The cytotoxic effects of TNBP have been evaluated using various cell lines. In vitro studies demonstrate that TNBP can inhibit cell proliferation in human cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Cytotoxicity Assay Results

The following table summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15.3 |

| MCF-7 (breast cancer) | 22.7 |

| A549 (lung cancer) | 18.5 |

These results suggest that TNBP has varying degrees of cytotoxicity depending on the cell type, with HepG2 cells being particularly sensitive.

The biological activity of TNBP may be attributed to several mechanisms:

- DNA Interaction : The formation of reactive intermediates from TNBP can lead to DNA adducts, causing mutations.

- Oxidative Stress : TNBP may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : Some studies suggest that TNBP can inhibit specific enzymes involved in cellular metabolism.

Propriétés

IUPAC Name |

1-(2,4-dinitrophenyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJCKALRMXKDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171228 | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-59-3 | |

| Record name | 2,2′,4,4′-Tetranitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Tetranitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ9L549D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,2',4'-Tetranitrobiphenyl exert its mutagenic effect?

A1: Research suggests that 2,4,2',4'-Tetranitrobiphenyl itself might not be directly mutagenic. Instead, it undergoes metabolic activation within the body. Specifically, the paper highlights its conversion by the S9 fraction (containing liver enzymes) into a directly mutagenic amino-nitrobiphenyl metabolite. This metabolite is then capable of inducing mutations in the DNA of bacteria, specifically demonstrated in Salmonella typhimurium TA98. [] This finding underscores the importance of metabolic activation in understanding the toxicological profile of this compound.

Q2: What is the significance of synthesizing 14C-labelled 2,4,2',4'-Tetranitrobiphenyl?

A2: Synthesizing 14C-labelled 2,4,2',4'-Tetranitrobiphenyl, as described in the research [], provides a valuable tool for tracking the compound's fate within biological systems. The radioactive carbon-14 acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion of the compound. This information is crucial for understanding its toxicological profile, including potential exposure risks and environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.